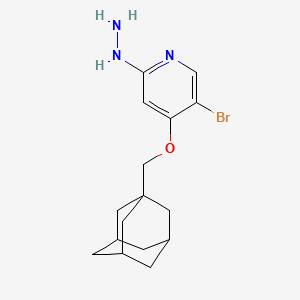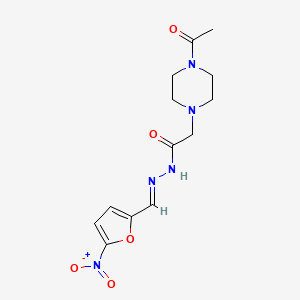
2-(4-Ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is a complex polymeric compound. It is synthesized through the polymerization of benzoic acid derivatives and sulfonyl acetic acid derivatives. This compound is notable for its unique chemical structure, which combines the properties of both benzoic acid and sulfonyl acetic acid, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid typically involves the polymerization of benzoic acid, 4-ethenyl-, methyl ester with 4-ethenylphenyl sulfonyl acetic acid. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as purification, drying, and milling to obtain the final polymer product with the desired properties.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Employed in the study of polymer-protein interactions and as a matrix for biomolecule immobilization.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and controlled release properties.
Industry: Utilized in the production of specialty polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid involves its interaction with molecular targets through various pathways. The polymer can form hydrogen bonds, van der Waals interactions, and covalent bonds with other molecules, leading to changes in their physical and chemical properties. These interactions are crucial in applications such as drug delivery, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethyl-, methyl ester: A simpler ester derivative of benzoic acid.
Benzoic acid, 4-methyl-, methyl ester: Another ester derivative with a methyl group substitution.
4-Acetoxybenzoic acid methyl ester: An ester derivative with an acetoxy group.
Uniqueness
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is unique due to its polymeric nature, which imparts distinct mechanical, thermal, and chemical properties compared to its monomeric counterparts. The presence of both benzoic acid and sulfonyl acetic acid moieties in the polymer structure allows for versatile applications in various fields.
Properties
Molecular Formula |
C20H20O6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate |
InChI |
InChI=1S/C10H10O4S.C10H10O2/c1-2-8-3-5-9(6-4-8)15(13,14)7-10(11)12;1-3-8-4-6-9(7-5-8)10(11)12-2/h2-6H,1,7H2,(H,11,12);3-7H,1H2,2H3 |
InChI Key |
YUJRHBZUYIQAHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)


![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)




![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
